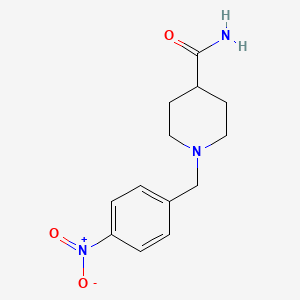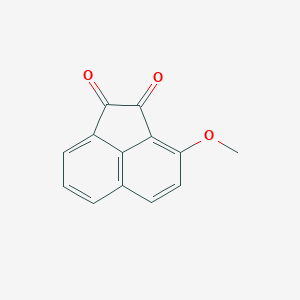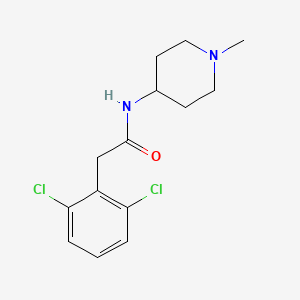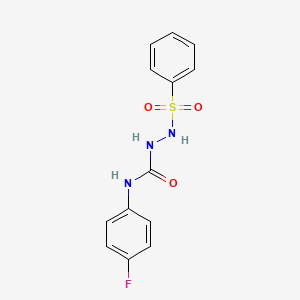![molecular formula C18H21FO3 B5031741 1-ethoxy-4-[4-(4-fluorophenoxy)butoxy]benzene](/img/structure/B5031741.png)
1-ethoxy-4-[4-(4-fluorophenoxy)butoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethoxy-4-[4-(4-fluorophenoxy)butoxy]benzene is an organic compound that features a benzene ring substituted with ethoxy and butoxy groups, the latter of which is further substituted with a fluorophenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethoxy-4-[4-(4-fluorophenoxy)butoxy]benzene typically involves multi-step organic reactions. One common method is the etherification reaction, where an ethoxy group is introduced to the benzene ring. This is followed by the attachment of a butoxy group, which is then further substituted with a fluorophenoxy group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
1-ethoxy-4-[4-(4-fluorophenoxy)butoxy]benzene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). Conditions typically involve acidic or basic environments and controlled temperatures.
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄). Conditions often involve anhydrous solvents and low temperatures.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines). Conditions vary depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or alkanes, and substitution may yield halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
1-ethoxy-4-[4-(4-fluorophenoxy)butoxy]benzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors. It may also be used in the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity. It may also be used in drug delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties. It may also be used as an intermediate in the synthesis of other industrial compounds.
Wirkmechanismus
The mechanism of action of 1-ethoxy-4-[4-(4-fluorophenoxy)butoxy]benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate various biochemical pathways, leading to specific physiological effects. The exact mechanism would require detailed studies, including molecular docking, binding assays, and functional assays.
Vergleich Mit ähnlichen Verbindungen
1-ethoxy-4-[4-(4-fluorophenoxy)butoxy]benzene can be compared with other similar compounds, such as:
1-ethoxy-4-[4-(4-chlorophenoxy)butoxy]benzene: Similar structure but with a chlorine atom instead of a fluorine atom. This substitution may affect the compound’s reactivity and biological activity.
1-ethoxy-4-[4-(4-bromophenoxy)butoxy]benzene: Similar structure but with a bromine atom instead of a fluorine atom. Bromine is larger and more polarizable than fluorine, which may influence the compound’s properties.
1-ethoxy-4-[4-(4-iodophenoxy)butoxy]benzene: Similar structure but with an iodine atom instead of a fluorine atom. Iodine is even larger and more polarizable than bromine, which may further impact the compound’s characteristics.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which can significantly influence its chemical and biological properties.
Eigenschaften
IUPAC Name |
1-ethoxy-4-[4-(4-fluorophenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FO3/c1-2-20-16-9-11-18(12-10-16)22-14-4-3-13-21-17-7-5-15(19)6-8-17/h5-12H,2-4,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPALVGZUEFIIJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCCOC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[allyl(methylsulfonyl)amino]-N-{2-[(3,4-dichlorobenzyl)thio]ethyl}benzamide](/img/structure/B5031664.png)

![5-({4-[2-(4-TERT-BUTYLPHENOXY)ETHOXY]-3-ETHOXYPHENYL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B5031685.png)
![5-METHYL-3-(3-METHYLBUTYL)-5-{2-[(2-METHYLPHENYL)AMINO]-1,3-THIAZOL-4-YL}OXOLAN-2-ONE](/img/structure/B5031693.png)



![4-(4-FLUOROPHENYL)-8-METHOXY-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLINE-2-THIONE](/img/structure/B5031739.png)
![2-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B5031745.png)
![3-bromo-N-[(2,6-dimethylphenyl)carbamothioyl]-4-methylbenzamide](/img/structure/B5031758.png)
![4-methoxy-N-(2-methoxyethyl)-2-({1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5031761.png)

![[(2S)-4-methyl-2-phenylpiperazin-1-yl]-[2-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,3-oxazol-4-yl]methanone](/img/structure/B5031768.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-4-nitrobenzamide](/img/structure/B5031775.png)
